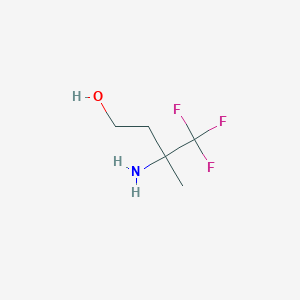

3-Amino-4,4,4-trifluoro-3-methylbutan-1-OL

CAS No.: 1391135-52-6

Cat. No.: VC4317957

Molecular Formula: C5H10F3NO

Molecular Weight: 157.136

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1391135-52-6 |

|---|---|

| Molecular Formula | C5H10F3NO |

| Molecular Weight | 157.136 |

| IUPAC Name | 3-amino-4,4,4-trifluoro-3-methylbutan-1-ol |

| Standard InChI | InChI=1S/C5H10F3NO/c1-4(9,2-3-10)5(6,7)8/h10H,2-3,9H2,1H3 |

| Standard InChI Key | UCOBMSAUHJUTDE-UHFFFAOYSA-N |

| SMILES | CC(CCO)(C(F)(F)F)N |

Introduction

3-Amino-4,4,4-trifluoro-3-methylbutan-1-OL is a unique organic compound featuring an amino group, a trifluoromethyl group, and a hydroxyl group attached to a butane backbone. Its molecular formula is C5H10F3NO, and it has a molecular weight of approximately 157.14 g/mol. This compound is of significant interest in biochemical research due to its potential biological activities and interactions with molecular targets.

Synthesis Methods

The synthesis of 3-Amino-4,4,4-trifluoro-3-methylbutan-1-OL typically involves the reaction of appropriate precursors under controlled conditions. A common method involves reacting 3-methyl-3-trifluoromethylbutan-1-ol with ammonia or an amine source in the presence of a catalyst. Industrial production methods are optimized for efficiency and scalability, using similar reaction conditions as in laboratory synthesis, followed by purification techniques such as distillation or crystallization.

Chemical Reactions

This compound can undergo various chemical reactions:

-

Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

-

Reduction: The amino group can be reduced to form amines using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

-

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions with nucleophiles like halides or alkoxides under basic conditions.

Reaction Conditions Table

| Reaction Type | Reagents | Conditions |

|---|---|---|

| Oxidation | KMnO4, CrO3 | Acidic conditions |

| Reduction | LiAlH4, NaBH4 | Basic conditions |

| Substitution | Halides, Alkoxides | Basic conditions |

Biological Activity

The biological activity of 3-Amino-4,4,4-trifluoro-3-methylbutan-1-OL is attributed to its interactions with specific molecular targets:

-

Enzyme Modulation: The amino group can form hydrogen bonds with active sites of enzymes, influencing their catalytic activity.

-

Receptor Interaction: The compound may interact with various receptors, modulating signaling pathways crucial for cellular functions.

-

Stability and Lipophilicity: The trifluoromethyl group enhances stability and membrane permeability in biological systems.

Comparison with Similar Compounds

3-Amino-4,4,4-trifluoro-3-methylbutan-1-OL is unique compared to similar compounds like 3-Amino-4,4,4-trifluoro-3-phenylbutan-1-ol, which features a phenyl group instead of a methyl group. Another similar compound is 3-methyl-3-(4-trifluoromethylphenyl)amino)butan-1-ol, which contains a trifluoromethylphenyl group.

Similar Compounds Table

| Compound | Structural Difference |

|---|---|

| 3-Amino-4,4,4-trifluoro-3-phenylbutan-1-ol | Phenyl group instead of methyl |

| 3-methyl-3-(4-trifluoromethylphenyl)amino)butan-1-ol | Trifluoromethylphenyl group |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume